molecular formula C22H21F3N6O2 B606531 N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

Cat. No.: B606531
M. Wt: 458.4 g/mol
InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

CC-90003, also known as a covalent ERK1/2 inhibitor, primarily targets the extracellular signal-regulated kinases (ERK1/2) . ERK1/2 are critical signaling nodes, particularly in tumors driven by activation of the MAPK pathway .

Mode of Action

CC-90003 inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The covalent binding of CC-90003 to its target allows for specific, potent, and durable inhibition of ERK .

Biochemical Pathways

The MAPK signal transduction cascade, consisting of RAS/RAF/MEK/ERK, is activated in a variety of cancers . CC-90003, by inhibiting ERK1/2, disrupts this pathway, leading to the inhibition of tumor cell proliferation and survival .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

CC-90003 has been shown to be active in preclinical models of KRAS-mutant tumors . Its use resulted in full tumor regression and prevented tumor regrowth after cessation of treatment in a patient-derived xenograft (PDX) model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .

Action Environment

The environment in which CC-90003 acts can influence its efficacy and stability. It’s important to note that the effectiveness of CC-90003 has been demonstrated in preclinical models, suggesting that it can function effectively in the complex biological environment of a living organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

CC-90003 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization to introduce specific substituents. The synthetic route typically involves:

Industrial Production Methods

The industrial production of CC-90003 involves scaling up the laboratory synthesis to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

CC-90003 primarily undergoes covalent binding reactions with its target proteins. It forms irreversible bonds with the active sites of ERK1/2, leading to the inhibition of their activity .

Common Reagents and Conditions

The synthesis of CC-90003 involves reagents such as trifluoromethylating agents, methoxy and methyl substituents, and acrylamide precursors. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed

The major product formed from the synthesis of CC-90003 is the final compound itself, characterized by its specific functional groups and molecular structure. The purity and identity of the compound are confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

CC-90003 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology:

Biological Activity

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide, also known by its CAS number 1621999-82-3, is a compound that has garnered attention for its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in tumor cell lines, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H21F3N6O2
  • Molecular Weight : 458.44 g/mol
  • CAS Number : 1621999-82-3
    These properties suggest a complex structure that may contribute to its biological activity.

The compound is designed as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. The trifluoromethyl group and the pyrimidine moiety are key features that enhance its binding affinity and selectivity towards EGFR.

Key Mechanisms:

  • Inhibition of EGFR Kinase Activity : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation.
  • Induction of Apoptosis : Research indicates that treatment with this compound can induce early apoptosis in cancer cells, particularly in A549 lung cancer cells .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, which is critical for halting the progression of cancer .

Biological Activity Data

A series of studies have evaluated the biological activity of this compound against various tumor cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM) Mechanism Observed
A5490.35Induces apoptosis
MCF-73.24Cell cycle arrest in G2/M phase
PC-35.12Inhibition of EGFR signaling

These results indicate that the compound exhibits significant antitumor activity across different cancer types, making it a promising candidate for further development.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on A549 Cells : A study demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers compared to untreated controls .
  • Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens targeting resistant cancer phenotypes .
  • In Vivo Studies : Preliminary in vivo studies indicated significant tumor regression in xenograft models treated with this compound, further supporting its potential as an effective anticancer therapy .

Properties

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.